molecular formula C9H6O3 B8637803 7-Hydroxybenzofuran-4-carbaldehyde

7-Hydroxybenzofuran-4-carbaldehyde

Cat. No. B8637803
M. Wt: 162.14 g/mol
InChI Key: ROBBIAOJDXVPSS-UHFFFAOYSA-N
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Patent
US08278442B2

Procedure details

Using the procedure outlined in Preparation 70, 7-hydroxybenzofuran-4-carbaldehyde (preparation 73) and 6-chloronicotinonitrile gave the title compound: RT=3.40 min; m/z (ES+)=265.2 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH:11]=[O:12])=[C:6]2[C:10]=1[O:9][CH:8]=[CH:7]2.Cl[C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][N:15]=1>>[CH:11]([C:5]1[C:6]2[CH:7]=[CH:8][O:9][C:10]=2[C:2]([O:1][C:14]2[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][N:15]=2)=[CH:3][CH:4]=1)=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC(=C2C=COC21)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C2=C1C=CO2)OC2=NC=C(C#N)C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.